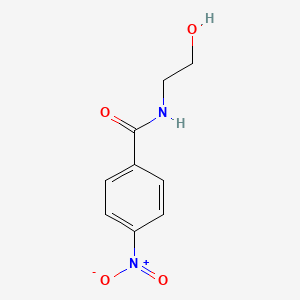

n-(2-Hydroxyethyl)-4-nitrobenzamide

Vue d'ensemble

Description

The compound "n-(2-Hydroxyethyl)-4-nitrobenzamide" is a chemical entity that can be associated with a family of nitrobenzamide derivatives. These compounds are of interest due to their potential biological activities and their role as intermediates in the synthesis of various pharmaceuticals. The papers provided discuss several nitrobenzamide derivatives with different substituents and their respective syntheses, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves acylation and catalytic hydrogenation processes. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved using methanol as a solvent and Raney-Ni as a catalyst under specific temperature and pressure conditions, yielding an 86% product . Similarly, the synthesis of 4-amino N [3 (2-hydroxyethyl)sulfonyl]phenylbenzamide from sulfonylaniline and nitrobenzoyl chloride followed by catalytic hydrogenation resulted in high yields . These methods highlight the importance of controlled reaction conditions to achieve high yields of the desired nitrobenzamide derivatives.

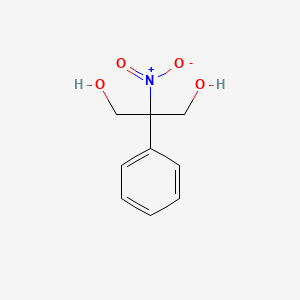

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the crystal packing and hydrogen bonding interactions within the compounds. For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group P21/n, with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . The structure of N-phenyl-2-nitrobenzamide is composed of strongly hydrogen-bonded molecules, forming chains along the b-axis . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

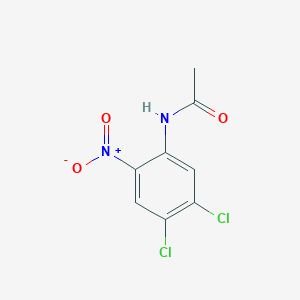

Chemical Reactions Analysis

Nitrobenzamide derivatives undergo various chemical reactions, including reductive chemistry, nucleophilic substitution, and reactions with other chemical agents. The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, leading to the formation of cytotoxic amines and hydroxylamines . N-t-Butyl-2,4,6-trinitrobenzamide reacts with sodium hydroxide in a nucleophilic aromatic substitution to form nitrite ions . These reactions are significant for the development of pharmaceuticals and understanding the mechanism of action of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structures. The crystal structure, spectroscopic properties, and electrochemical measurements provide insights into the structure-property relationships. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide is stabilized by pi-pi conjugation and hydrogen bonding interactions, which correlate with its antitumor activity . The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, with its high pyramidality degree of the amide nitrogen atom, affect its reactivity . Understanding these properties is essential for the design and development of new compounds with desired biological activities.

Safety and Hazards

Mécanisme D'action

Target of Action

N-(2-Hydroxyethyl)-4-nitrobenzamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as N-(2-Hydroxyethyl)hexadecanamide , have been found to bind to nuclear receptors , exerting a variety of biological effects related to chronic inflammation and pain .

Mode of Action

Based on the structural similarity to n-(2-hydroxyethyl)hexadecanamide , it can be hypothesized that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function. This interaction could potentially alter cellular processes, leading to its biological effects.

Biochemical Pathways

For instance, N6-(2-Hydroxyethyl)adenosine has been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing TLR4-mediated NF-κB signaling pathways .

Result of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may have anti-inflammatory effects .

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-1-3-8(4-2-7)11(14)15/h1-4,12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVWGRARUBXOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985046 | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6640-65-9 | |

| Record name | NSC49010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)